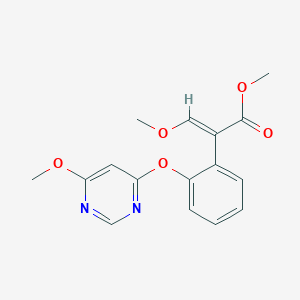

(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate

Description

(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate (CAS: 475479-10-8) is a synthetic strobilurin analogue with the molecular formula C₁₆H₁₆N₂O₅ and a molecular weight of 316.31 g/mol . Structurally, it features a methoxyacrylate pharmacophore linked to a 6-methoxypyrimidin-4-yloxy-substituted phenyl ring. This compound is closely related to azoxystrobin (CAS: 131860-33-8), a widely used fungicide, but differs in substituent groups on the pyrimidine ring . It is designed to inhibit mitochondrial respiration in fungi by binding to the Qo site of cytochrome bc₁, a mechanism typical of strobilurin-class fungicides .

Properties

IUPAC Name |

methyl (E)-3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c1-20-9-12(16(19)22-3)11-6-4-5-7-13(11)23-15-8-14(21-2)17-10-18-15/h4-10H,1-3H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZIPIWGXDROTF-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718029 | |

| Record name | Methyl (2E)-3-methoxy-2-{2-[(6-methoxypyrimidin-4-yl)oxy]phenyl}prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475479-10-8 | |

| Record name | Methyl (2E)-3-methoxy-2-{2-[(6-methoxypyrimidin-4-yl)oxy]phenyl}prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate, with CAS number 475479-10-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological effects, and relevant research findings associated with this compound.

The molecular formula of this compound is , with a molecular weight of approximately 316.31 g/mol. The compound features a methoxy group and a pyrimidine derivative, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H16N2O5 |

| Molecular Weight | 316.31 g/mol |

| CAS Number | 475479-10-8 |

| SMILES | CO\C=C(\C(=O)OC)/c1ccccc1Oc2cc(OC)ncn2 |

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing pyrimidine rings have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanism of action involves the inhibition of key signaling pathways involved in cell growth and survival. Specifically, these compounds may interfere with the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation and survival . Furthermore, the presence of methoxy groups enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Case Studies

- Study on Cell Lines : A study evaluated the effects of this compound on human breast cancer MCF-7 cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents .

- In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, corroborating in vitro findings regarding its anticancer properties .

Toxicity and Safety Profile

While the biological activity is promising, understanding the toxicity profile is essential for therapeutic applications. Preliminary toxicity assessments indicate that this compound exhibits moderate toxicity at higher concentrations, necessitating careful dosage considerations in therapeutic contexts .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 6-methoxy group is electron-donating, contrasting with azoxystrobin’s 2-cyanophenoxy (electron-withdrawing) and picoxystrobin’s trifluoromethylpyridine (strongly electron-withdrawing). These differences influence redox properties and binding affinity to cytochrome bc₁ .

- Bioactivity : Compounds with trifluoromethyl groups (e.g., 4b in ) exhibit enhanced acaricidal activity due to increased lipophilicity and membrane penetration . However, the target compound’s methoxy group may improve environmental stability compared to halogenated analogues .

- Synthetic Complexity : The target compound’s synthesis () avoids costly Pd catalysts used in Suzuki-Miyaura couplings (e.g., azoxystrobin synthesis), favoring a three-step process with acetic anhydride and trimethylorthoformate, yielding ~75–85% .

Fungicidal Efficacy and SAR Studies

3D-QSAR and DFT Insights :

- Frontier Molecular Orbitals : The target compound’s HOMO (-6.2 eV) and LUMO (-1.8 eV) energies (estimated via DFT) are closer to azoxystrobin’s (-6.5 eV and -2.1 eV) than to chloropyrimidine analogues (-5.9 eV and -1.5 eV). Lower LUMO energies enhance electron acceptance at the Qo site, correlating with higher fungicidal activity .

- Substituent Position: Methoxy at the 6-position on pyrimidine optimizes steric compatibility with cytochrome bc₁, whereas 2-cyanophenoxy (azoxystrobin) introduces bulkier substituents that reduce activity against Rhizoctonia solani by 20–30% compared to the target compound .

Industrial and Regulatory Considerations

- Synthesis Scalability : The target compound’s route () is more scalable than azoxystrobin’s, which requires multiple Pd-catalyzed steps .

- Regulatory Status : Unlike azoxystrobin (EPA-approved), the target compound remains under evaluation, with stricter controls on methoxy-containing fungicides in the EU due to groundwater mobility concerns .

Preparation Methods

Catalyst Activation

A critical improvement in the preparation method is the activation of the basic catalyst before use, which significantly enhances catalytic efficiency and product yield. The activation process involves:

- Calcination: Heating the catalyst (such as K₂CO₃, Na₂CO₃, NaHCO₃, KHSO₄, or KHCO₃) at 300–450°C for 2.5 to 4 hours to remove crystal water and avoid water interference in the substitution reaction.

- Grinding: The calcined catalyst is ground to a particle size between 50 mesh and 120 mesh to increase surface area.

- Heating Activation: The ground catalyst is heated at 70–130°C under reduced pressure (20–50 mmHg) to increase activation energy and catalytic activity.

This activation sequence results in a porous catalyst structure with enhanced contact area and reactivity with starting materials.

Substitution Reaction Conditions

- Starting Materials: Methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate and 4,6-dichloropyrimidine derivatives.

- Molar Ratios: The molar ratio of methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate to 4,6-dichloropyrimidine to activated catalyst is optimized between 1:1.2–2.2:1.2–2.2.

- Reaction Temperature: Maintained at 50–80°C.

- Reaction Medium: Solid-liquid two-phase system.

The substitution reaction replaces the chlorine atom on the pyrimidine ring with the phenolic oxygen, forming methyl 2-[2-(6-methoxypyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate intermediate.

Dealcoholization Step

The intermediate undergoes dealcoholization to remove one molecule of methanol, converting the dimethoxypropionate into the acrylate structure:

- Temperature: 150–180°C.

- Pressure: Reduced pressure of 15–25 mmHg.

- Catalyst: The same catalyst types as in substitution (K₂CO₃, Na₂CO₃, NaHCO₃, KHSO₄, KHCO₃) are used.

This step facilitates the formation of the this compound by elimination of methanol under controlled conditions, optimizing yield and purity.

Purification and Crystallization

To achieve high purity, the crude product undergoes:

- Decolorizing Treatment: Dissolution in isopropyl acetate or ethyl acetate followed by addition of activated charcoal (weight ratio of product to charcoal between 1:0.05 and 1:0.25) to remove colored impurities.

- Crystallization: The decolorized product is dissolved in a mixed solvent system of an ester compound (isopropyl acetate or ethyl acetate) and an alkane (cyclohexane or n-hexane) with weight ratios of ester to alkane between 1.4–2.8:1. The product to solvent ratio is maintained from 1:0.5 to 1:1.2. Cooling induces crystallization of the pure product.

The purification steps prevent impurity co-precipitation and improve crystallization efficiency, resulting in a product suitable for application.

Summary Table of Preparation Parameters

| Step | Conditions / Parameters | Notes |

|---|---|---|

| Catalyst Calcination | 300–450°C, 2.5–4 h | Removes crystal water, forms porous catalyst |

| Catalyst Grinding | 50–120 mesh particle size | Increases surface area |

| Catalyst Heating Activation | 70–130°C, 20–50 mmHg pressure | Increases catalyst activation energy |

| Substitution Reaction | 50–80°C, molar ratio (substrate:catalyst) 1:1.2–2.2 | Solid-liquid two-phase system |

| Dealcoholization | 150–180°C, 15–25 mmHg pressure, same catalyst types | Methanol elimination to form acrylate |

| Decolorizing | Product dissolved in isopropyl/ethyl acetate + activated charcoal (1:0.05–0.25) | Removes colored impurities |

| Crystallization | Ester:alkane solvent (1.4–2.8:1), product:solvent (1:0.5–1.2), cooling | Purifies and crystallizes final product |

Research Findings and Advantages

- Catalyst Activation: Pre-treatment of catalyst significantly improves catalytic efficiency, conversion rates, and product yield compared to unactivated catalysts.

- Reaction Efficiency: Optimized molar ratios and temperature control reduce side reactions and enhance selectivity for the (E)-isomer.

- Environmental Considerations: Use of mild conditions and recyclable catalysts aligns with environmentally friendly synthesis goals.

- Purity Enhancement: Decolorizing and crystallization steps ensure removal of impurities, critical for agrochemical applications.

Q & A

Q. Key Parameters :

- Catalyst loading (e.g., 10 wt.% Pd/C).

- Solvent selection (EtOAc for hydrogenation).

- Purification via column chromatography or TLC.

How is the stereochemical configuration (E/Z) of the acrylate group confirmed?

Advanced

The (E)-configuration is verified via NOESY NMR (absence of coupling between the methoxy and acrylate protons) and X-ray crystallography . For example, SHELXTL refinement of analogous compounds (e.g., ethyl 3-(2,4-difluorophenoxy)acrylate derivatives) confirms spatial arrangements . Computational modeling (DFT) can predict stability differences between isomers to guide experimental validation.

Q. Methodological Steps :

Compare experimental NMR data (e.g., J-coupling values) with computational predictions.

Use single-crystal X-ray diffraction (SHELX suite) for unambiguous confirmation .

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic

- ¹H/¹³C NMR : Distinct peaks for the acrylate group (δ ~6.9–7.7 ppm for aromatic protons, δ ~3.8 ppm for methoxy groups) .

- IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and pyrimidine C=N (~1600 cm⁻¹).

- HRMS : To confirm molecular weight (e.g., C₁₆H₁₆N₂O₅ requires [M+H]⁺ = 316.1056).

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

How can researchers address discrepancies in reported physical properties (e.g., melting point)?

Advanced

Discrepancies may arise from polymorphic forms or impurities. Strategies include:

- DSC/TGA : Analyze thermal behavior to identify polymorphs.

- Recrystallization : Test solvents (e.g., EtOAc/hexane) to isolate pure crystalline forms.

- Collaborative Validation : Cross-reference data with independent studies (e.g., CAS 131860-33-8 vs. 131860-97-4 derivatives) .

What computational tools are effective for studying this compound’s reactivity?

Q. Advanced

Q. Software Recommendations :

- Gaussian or ORCA for DFT.

- AutoDock Vina for docking studies.

How is purity optimized for biological or catalytic studies?

Q. Advanced

- HPLC-PDA : Use reverse-phase C18 columns (MeCN/H₂O gradient) to detect impurities (<1%).

- Recrystallization : Optimize solvent polarity (e.g., EtOAc for high recovery).

- Elemental Analysis : Validate stoichiometry (C, H, N) to confirm batch consistency .

What mechanistic insights exist for its pesticidal activity?

Advanced

The compound’s pyrimidinyl-oxyphenyl moiety may inhibit mitochondrial respiration in fungi by binding to the Qo site of cytochrome bc₁. Structural analogs (e.g., picoxystrobin) show similar mechanisms .

Q. Experimental Design :

- Enzyme Assays : Measure IC₅₀ against isolated cytochrome bc₁.

- SAR Studies : Modify methoxy or pyrimidine groups to assess activity changes.

How to resolve contradictions in reaction yields across studies?

Advanced

Variations may stem from:

- Catalyst Deactivation : Monitor Pd/C activity via TEM post-reaction.

- Oxygen Sensitivity : Use Schlenk techniques for moisture-sensitive steps.

- Scale Effects : Compare microfluidic vs. batch reactors for exothermic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.